molecular formula O6P2Pb3 B097946 Lead phosphite CAS No. 16038-76-9

Lead phosphite

Cat. No.: B097946
CAS No.: 16038-76-9
M. Wt: 779.543922
InChI Key: UMKARVFXJJITLN-UHFFFAOYSA-N
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Description

Lead phosphite is an inorganic compound with the proposed composition Pb3O(OH)2(HPO3). The compound contains the phosphite anion, which provides the reducing properties associated with the application of this material. It is widely used as a stabilizer for chlorine-containing polymers, especially polyvinylchloride .


Molecular Structure Analysis

Lead(II) phosphate has a molecular formula of O8P2Pb3. It is a compound with a high average mass and a unique ChemSpider ID of 22442 . A new this compound, Pb2(HPO3)2, features a unique 3D framework structure .


Chemical Reactions Analysis

This compound is known to react with hydrogen sulfide violently . It also reacts with aqueous ammonia to precipitate a white basic salt . The reactions of phosphorus radicals are a powerful and stable tool for the synthesis of various organophosphorus compounds .


Physical and Chemical Properties Analysis

This compound, dibasic is a finely ground white crystalline solid. It is not soluble in water. It may be toxic by ingestion or skin absorption . Physical, chemical, and optical properties of phosphate glasses make them suitable for various technological applications like hermetic sealing, radioactive waste immobilization, bioengineering, optics, and optoelectronic materials .

Scientific Research Applications

Nonlinear Optical Properties

Lead phosphite, specifically the compound Pb₂(HPO₃)(NO₃)₂, has been identified for its nonlinear optical properties. This compound demonstrates a moderate second harmonic generation response, approximately 1.8 times that of KDP (KH₂PO₄), which is phase matchable (type I). These findings suggest potential applications in nonlinear optical devices (Song et al., 2015).

Phytoremediation of Lead

This compound has been explored in the context of phytoremediation, a green technology using plants to remediate contaminated soils. This approach can be effective in stabilizing or extracting lead from soils, thus reducing human exposure (Butcher, 2009).

Lead Immobilization

Research has demonstrated the effectiveness of this compound in immobilizing lead in contaminated soils and wastes. This is achieved through the reaction of hydroxyapatite with lead, resulting in the formation of very insoluble lead apatites, significantly reducing aqueous lead concentrations (Ma et al., 1993).

Stabilizer in Plasticised PVC

Dibasic this compound is known to act as a stabilizer against natural weathering in plasticised PVC. Its stabilization mechanism is believed to be due to its antioxidant action against atmospheric oxygen absorbed during testing (Pearson & Morley, 1974).

Enhancement of Birefringence in this compound Halides

This compound halides, such as Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂, show enhanced birefringence, which is a crucial property for various optical applications. These compounds demonstrate significant birefringence compared to other phosphite compounds, suggesting potential use in advanced optical materials (Liu et al., 2023).

Mechanism of Action

The compound contains the phosphite anion, which provides the reducing properties associated with the application of this material. It is widely used as a stabilizer for chlorine-containing polymers, especially polyvinylchloride .

Safety and Hazards

Lead phosphite is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin. It may cause burns to skin and eyes. Contact with molten substance may cause severe burns to skin and eyes. Runoff from fire control or dilution water may cause environmental contamination .

Properties

InChI

InChI=1S/H3O3P.Pb/c1-4(2)3;/h1-3H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKARVFXJJITLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(O)O.[Pb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3PPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936285
Record name Phosphorous acid--plumbane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16038-76-9
Record name Phosphonic acid, lead salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016038769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, lead salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorous acid--plumbane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.508
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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